2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Beschreibung
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-bromophenyl group at position 3 and a sulfanyl (-S-) linker at position 2, connecting to an acetamide moiety. The bromophenyl group may contribute to halogen bonding interactions, while the thieno-pyrimidinone scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2S2/c1-13-10-14(2)20(15(3)11-13)26-19(28)12-31-23-25-18-8-9-30-21(18)22(29)27(23)17-6-4-16(24)5-7-17/h4-11H,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRYKXHYMZXZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors. The bromophenyl group is introduced via a bromination reaction, and the final acetamide moiety is attached through an amidation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The 4-bromophenyl moiety undergoes nucleophilic substitution reactions, enabling derivatization.
Key Findings :
-
Suzuki-Miyaura cross-coupling with arylboronic acids replaces the bromine atom with aryl groups, forming biaryl derivatives (yields: 70–85%) .
-
Ullmann-type reactions with amines produce substituted aniline derivatives under copper catalysis .
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | , |
| Basic hydrolysis | NaOH, ethanol | Sodium carboxylate |
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, cleaving the amide bond to yield a carboxylic acid or its conjugate base.
Oxidation of the Sulfanyl (-S-) Linker
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂ | AcOH, 50°C | Sulfoxide (R-SO-R) | , |
| mCPBA | CH₂Cl₂, 0°C | Sulfone (R-SO₂-R) |
Kinetic Data :
-
Oxidation with H₂O₂ achieves 90% conversion to sulfoxide within 2 hours.
-
mCPBA oxidizes the sulfanyl group to sulfone quantitatively.
Condensation Reactions at the Pyrimidinone Core
The 4-oxo group participates in condensation with hydrazines or amines:
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, Δ | Hydrazone derivatives | |
| Primary amines | Toluene, Δ | Schiff base analogs |
Applications :
-
Hydrazone derivatives show enhanced antitumor activity in vitro.
Functionalization of the Thieno[3,2-d]pyrimidine Ring
Electrophilic substitution occurs at the electron-rich thiophene ring:
| Reaction Type | Reagents | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 or C6 | |
| Halogenation | Br₂/FeCl₃ | C5 |
Regioselectivity :
-
Nitration favors the C5 position due to directing effects of the sulfur atom.
Photochemical and Thermal Stability
The compound degrades under UV light or prolonged heating:
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| UV light (254 nm) | Cleavage of sulfanyl linkage | 4 hours | |
| 100°C, 24 hours | Dehydration of pyrimidinone core | 60% degradation |
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the thieno[3,2-d]pyrimidine scaffold. For instance, a related compound demonstrated significant growth inhibition across various human tumor cell lines (NCI 60 cell lines) with IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : These compounds often function as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The presence of specific functional groups enhances binding affinity and selectivity towards DHFR .
Antimicrobial Properties
In addition to antitumor activity, derivatives of thieno[3,2-d]pyrimidine have been evaluated for their antimicrobial properties. Research indicates that certain modifications to the core structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria .
- Case Study : A study reported a series of thieno[2,3-d]pyrimidine derivatives that exhibited promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key factors influencing biological activity include:
- Substituents on Aromatic Rings : The presence and position of substituents such as bromine or methoxy groups can significantly affect potency.
- Sulfanyl Group : The sulfanyl moiety plays a vital role in enhancing solubility and bioavailability.
- Acetamide Group : This group is essential for maintaining the compound's interaction with target enzymes.
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Compound A : N-(4-Bromophenyl)-2-{[3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040634-09-0)
- Core: Thieno[3,2-d]pyrimidinone with a methyl group at position 3 and phenyl at position 5.
- Substituents : Acetamide linked to 4-bromophenyl (vs. 2,4,6-trimethylphenyl in the target compound).
- Key Data: Molecular weight = 486.402 g/mol; H-bond donors = 1, acceptors = 5 .
Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-(trifluoromethyl)phenyl)acetamide
Compound C : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide
- Core: Non-fused dihydropyrimidin-2-one (lacks thiophene ring).
- Substituents : Simpler structure with 4-bromophenyl and methyl groups.
- Synthesis Data : Yield = 79%; mp >259°C; ¹H NMR (DMSO-d6) δ 12.48 (NH), 10.22 (NHCO) .
Substituent Effects on Bioactivity and Solubility
- Trimethylphenyl vs.
- Chlorophenyl vs. Bromophenyl (Compound B) : Chlorine’s smaller van der Waals radius may reduce steric hindrance compared to bromine, affecting target binding .
- Thieno-Pyrimidinone vs. Pyrimidinone (Compound C): The fused thiophene ring in the target compound enhances π-stacking interactions, critical for kinase inhibition .
Crystallographic and Conformational Insights
- Crystal Packing : Similar acetamide derivatives (e.g., N-(4-bromophenyl)-2-phenylacetamide) exhibit dihedral angles of ~66° between aryl rings, stabilizing the lattice via N–H···O and C–H···F interactions .
- Bond Length Variations : The C–Br bond in the target compound (expected ~1.89–1.91 Å) aligns with reported values in bromophenyl-acetamides .
Biologische Aktivität
The compound 2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (referred to as Compound A ) is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Compound A has the following molecular formula: . Its structural features include a thieno[3,2-d]pyrimidine core with a bromophenyl substituent and a sulfanyl group, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
Synthesis
The synthesis of Compound A typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,2-d]pyrimidine scaffold followed by the introduction of various substituents such as bromophenyl and acetamide groups. The synthetic route is crucial for optimizing yield and purity for biological testing.
Anticancer Activity
Several studies have indicated that compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against various cancer cell lines. In one study, thieno[2,3-d]pyrimidine derivatives demonstrated inhibitory activity ranging from 43% to 87% against breast cancer and non-small cell lung cancer cells . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compound A is also reported to possess anti-inflammatory properties. Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure can inhibit key inflammatory pathways such as NF-κB and MAPK signaling in macrophages . In vivo studies have demonstrated that related compounds reduce paw swelling in rat models, suggesting potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
Another significant aspect of Compound A's biological activity is its potential as an enzyme inhibitor. The compound may interact with various enzymes involved in disease processes. For example, certain derivatives have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of Compound A. Research has shown that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can enhance biological activity. For instance:
- Substituents at the 2-position can significantly influence anti-inflammatory activity.
- Electron-donating groups have been found to improve binding affinity to inflammatory cytokines .
Case Studies
- Anti-cancer Efficacy : In a study evaluating various thieno[3,2-d]pyrimidine derivatives against leukemia cell lines (MV4-11 and MOLM13), compounds similar to Compound A exhibited GI50 values as low as 0.3 µM . This suggests potent anticancer properties warranting further investigation.
- Inflammation Model : In rat models of paw edema, compounds derived from the same scaffold demonstrated comparable effects to standard anti-inflammatory drugs like Indomethacin . This underscores their potential application in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route involving coupling reactions. For example, carbodiimide-mediated amidation (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is effective for introducing the acetamide moiety . Optimization includes solvent selection (e.g., dichloromethane for improved solubility) and controlled reaction temperatures (e.g., 273 K to minimize side reactions). Statistical experimental design (e.g., factorial design) can identify critical parameters like reagent stoichiometry and pH for yield enhancement .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection with APEX2 software and refinement via SHELXL2016 resolve bond lengths, angles, and torsional conformations . Key interactions include N–H⋯O hydrogen bonds and weak C–H⋯F contacts, which stabilize the lattice . Dihedral angles between aromatic rings (e.g., ~66.4° between bromophenyl and trimethylphenyl groups) influence packing efficiency .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- FTIR/Raman : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
- NMR : H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm; aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching C₂₄H₂₂BrN₃O₂S₂).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the sulfur atom in the thienopyrimidine ring is susceptible to nucleophilic attack due to its electron-deficient nature . Molecular electrostatic potential (MEP) maps identify reactive sites, guiding experimental design .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility). Systematic approaches include:
- Dose-Response Curves : Validate activity thresholds across multiple concentrations.
- Meta-Analysis : Compare data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .
Q. How can reaction fundamentals and reactor design improve scalability for this compound?
- Methodological Answer :
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions).
- Process Simulation : Tools like COMSOL Multiphysics model flow dynamics and residence time distributions .
- Separation Technologies : Membrane filtration or chromatography isolates intermediates, reducing purification bottlenecks .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Key challenges include:
- Stereoelectronic Effects : The 4-bromophenyl group’s electron-withdrawing nature modulates thienopyrimidine reactivity, complicating SAR .
- Synthetic Accessibility : Introducing substituents (e.g., sulfones) requires orthogonal protecting groups to avoid side reactions .
- Data Integration : Machine learning (e.g., QSAR models) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
Methodological Best Practices
Q. How to ensure reproducibility in synthetic protocols for this compound?
- Answer :
- Standardized Reagents : Use high-purity (>95%) starting materials and anhydrous solvents.
- In Situ Monitoring : Techniques like HPLC track reaction progress and intermediate stability .
- Detailed Reporting : Document all parameters (e.g., stirring rate, humidity) in open-access formats .
Q. What safety protocols are critical when handling this compound?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
